2,5-dichloro-4-(chloromethyl)pyridine
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Overview
Description
2,5-Dichloro-4-(chloromethyl)pyridine is an organic compound belonging to the class of chlorinated pyridines. It is characterized by the presence of two chlorine atoms at positions 2 and 5, and a chloromethyl group at position 4 on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Pyridine derivatives are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that pyridine derivatives can influence various biochemical pathways due to their unique physicochemical properties .
Result of Action
It’s known that pyridine derivatives can have various biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It’s known that the success of sm cross-coupling reactions, which pyridine derivatives participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-(chloromethyl)pyridine typically involves the chlorination of 4-methylpyridine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl-substituted pyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Pyridine N-oxides.
- Methyl-substituted pyridines.
Scientific Research Applications
2,5-Dichloro-4-(chloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: It is a precursor for the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
2,4-Dichloro-5-methylpyridine: Similar in structure but with a methyl group at position 5 instead of a chloromethyl group.
2,3-Dichloro-4-(chloromethyl)pyridine: Differing by the position of chlorine atoms on the pyridine ring.
2-Chloro-5-(chloromethyl)pyridine: Lacking the second chlorine atom at position 5.
Uniqueness: 2,5-Dichloro-4-(chloromethyl)pyridine is unique due to the specific arrangement of chlorine atoms and the chloromethyl group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical and pharmaceutical products.
Properties
CAS No. |
1196146-50-5 |
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Molecular Formula |
C6H4Cl3N |
Molecular Weight |
196.5 |
Purity |
95 |
Origin of Product |
United States |
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